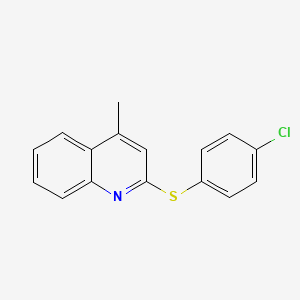![molecular formula C26H26ClN3O2S B2552416 N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1217093-16-7](/img/structure/B2552416.png)
N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a synthetic molecule that incorporates several pharmacophoric elements, such as the benzothiazole and benzamide groups, which are known to exhibit significant biological activities. The presence of the dimethylamino propyl group suggests potential for interaction with biological targets, possibly enhancing solubility or permeability characteristics.
Synthesis Analysis
The synthesis of related benzamide derivatives often involves the formation of Schiff's bases, which can be achieved under microwave irradiation, providing a facile and solvent-free method for the preparation of such compounds . The synthesis of benzothiazole derivatives can be carried out by oxidative dimerization of thioamides, which can be reacted with various electrophilic reagents to yield the desired thiadiazoles . Additionally, the synthesis of substituted benzamides can be achieved through base-catalyzed cyclization of thioureas with acetophenone in the presence of bromine . These methods provide a basis for the synthesis of the target compound, which likely involves similar cyclization and substitution reactions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray crystallography can also be employed to determine the conformational features of the synthesized compounds . The molecular docking studies can predict the probable mechanism of action by simulating the interaction between the compound and a target protein .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including tranamidation in the presence of PdCl2, as seen in the synthesis of thiosemicarbazide containing benzothiazole moieties . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring, which can affect the modes of supramolecular aggregation and the overall chemical behavior of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including their solubility, stability, and reactivity, can be influenced by the specific functional groups present in the molecule. The ADMET properties of these compounds can be computationally predicted to assess their drug-like behavior, including absorption, distribution, metabolism, excretion, and toxicity . The thermal properties and fragmentation patterns can be analyzed using thermal analysis techniques, providing insights into the stability and decomposition pathways of the compounds .
Relevant Case Studies
Several of the synthesized benzamide derivatives have been evaluated for their biological activities, including anticancer, antifungal, anti-inflammatory, and psychotropic effects. For instance, some benzamide derivatives have shown promising anticancer activity against various human cancer cell lines, with GI50 values comparable to standard drugs . Other studies have reported the anti-inflammatory and psychotropic activities of benzothiazole-containing benzamides, highlighting their potential as therapeutic agents . The antimicrobial and antioxidant properties of these compounds have also been investigated, demonstrating a range of biological activities that could be relevant for the development of new pharmaceuticals .
科学的研究の応用
Corrosion Inhibition
Benzothiazole Derivatives as Corrosion Inhibitors : Studies have shown that benzothiazole derivatives, which share a structural resemblance with the compound , have been effective as corrosion inhibitors for carbon steel in acidic solutions. The efficiency of these inhibitors is attributed to their ability to adsorb onto surfaces via both physical and chemical means, providing protection against corrosion. This highlights the potential application of similar compounds in protecting industrial materials from corrosive environments (Hu et al., 2016).
Antimicrobial and Anticancer Activity
Antimicrobial and Anticancer Potentials : Thiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. The structural features of these compounds, including the thiazole ring and substituents, play a crucial role in their biological activities. This suggests that the compound , due to its thiazole core and additional functional groups, may also possess antimicrobial and anticancer properties, making it of interest for pharmacological research (Deep et al., 2016).
Material Science and Solar Cells
Polycarbazole-Based Solar Cells : Research on polycarbazole-based bulk heterojunction solar cells indicates that the incorporation of certain compounds can influence the morphology and performance of solar cells. While the compound is not directly mentioned, its structural characteristics suggest potential applications in modifying the properties of materials for enhanced solar cell performance (Chu et al., 2011).
Antifungal Agents
Synthesis of Antifungal Agents : The development of new thiazole-containing compounds as antifungal agents highlights the importance of this scaffold in designing bioactive molecules. Given the thiazole component of the compound , it could be postulated that it, too, may have potential as an antifungal agent, contributing to the development of new treatments for fungal infections (Narayana et al., 2004).
作用機序
Target of Action
The primary target of N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound acts by inhibiting the COX enzymes . This inhibition suppresses the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the production of thromboxane, prostaglandins, and prostacyclin, which are key players in the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of inflammation. By inhibiting the COX enzymes, it suppresses the production of inflammatory mediators, leading to a decrease in inflammation .
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-benzoyl-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S.ClH/c1-28(2)17-8-18-29(26-27-22-11-6-7-12-23(22)32-26)25(31)21-15-13-20(14-16-21)24(30)19-9-4-3-5-10-19;/h3-7,9-16H,8,17-18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBINNCKNSDPDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

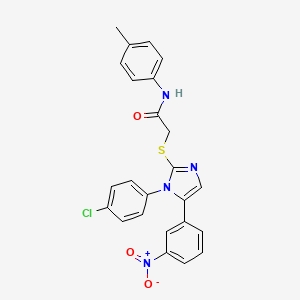
![2-(benzylthio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2552334.png)
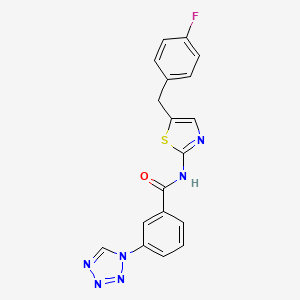
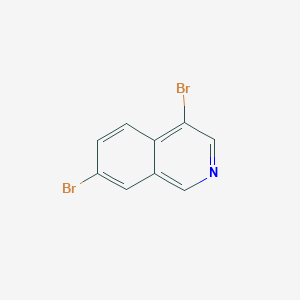

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2552346.png)
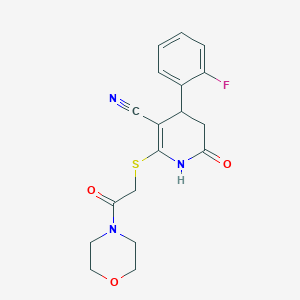
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2552348.png)
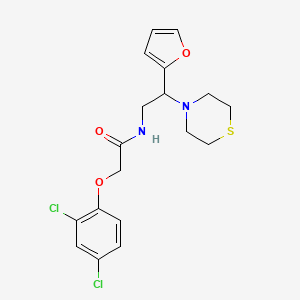
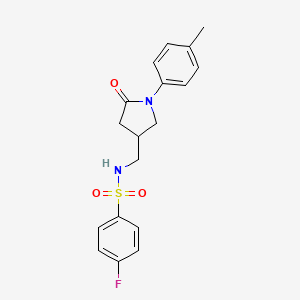
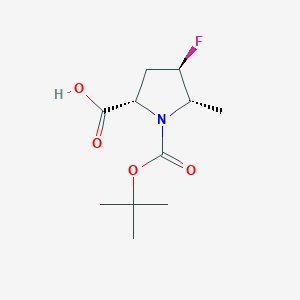
![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2552353.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)
